N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Drug-likeness Fragment-based screening Lead optimization

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a synthetic tertiary acetamide bearing a 5-trifluoromethylpyridine ring and a pendant N,N-dimethylethylenediamine moiety. The compound belongs to a family of N-pyridinyl acetamide derivatives that have been claimed as Transient Receptor Potential (TRP) channel antagonists and Wnt pathway inhibitors, positioning it as a functionalized building block for medicinal chemistry and chemical biology programs.

Molecular Formula C12H16F3N3O
Molecular Weight 275.27 g/mol
CAS No. 1311278-64-4
Cat. No. B1401848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
CAS1311278-64-4
Molecular FormulaC12H16F3N3O
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H16F3N3O/c1-9(19)18(7-6-17(2)3)11-5-4-10(8-16-11)12(13,14)15/h4-5,8H,6-7H2,1-3H3
InChIKeyLBBUFEOWFIFRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide (CAS 1311278-64-4): Scaffold Identity and Procurement Context


N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a synthetic tertiary acetamide bearing a 5-trifluoromethylpyridine ring and a pendant N,N-dimethylethylenediamine moiety. The compound belongs to a family of N-pyridinyl acetamide derivatives that have been claimed as Transient Receptor Potential (TRP) channel antagonists and Wnt pathway inhibitors, positioning it as a functionalized building block for medicinal chemistry and chemical biology programs [1]. Its molecular formula is C₁₂H₁₆F₃N₃O (MW 275.27 g·mol⁻¹), and it is commercially supplied at ≥95% purity for research use [1].

Workflow
Medicinal chemistry building block for TRP channel and Wnt pathway inhibitor research
Grade
Research-grade (≥95% purity) for in vitro SAR and library synthesis
Structural Context
Trifluoromethylpyridine acetamide scaffold with pendant N,N-dimethylethylenediamine handle

Why Generic Interchange of Pyridinyl Acetamide Building Blocks Risks Project Failure


Trifluoromethylpyridinyl acetamides are not interchangeable commodities. Even subtle structural alterations—such as replacement of the acetyl group with trifluoroacetyl or relocation of the trifluoromethyl substituent—profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Patent disclosures explicitly teach that within the TRP channel antagonist series, variations in the acetamide N-alkyl substituent and the aryl/heteroaryl R3 group determine whether a compound exhibits agonist, antagonist, or null behavior [1]. Consequently, indiscriminate substitution of the target compound with a close analog without confirming target-specific activity, selectivity, and ADME parameters can invalidate SAR campaigns and delay lead optimization timelines.

Acetyl vs. trifluoroacetyl Replacing acetyl with trifluoroacetyl may shift lipophilicity, hydrogen-bonding, and metabolic stability profiles, altering SAR outcomes.
Trifluoromethyl position Relocating the –CF₃ substituent on the pyridine ring can change TRP channel functional behavior from antagonist to agonist or null.
N-alkyl substituent variation Different N-alkyl groups in the acetamide side chain may confer divergent target selectivity and ADME properties; direct interchange requires validation.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide


Molecular Weight Advantage Versus Trifluoroacetyl Analog (CAS 1311279-03-4)

The target compound (C₁₂H₁₆F₃N₃O, MW 275.27) is 54 g·mol⁻¹ lighter than its direct trifluoroacetyl analog N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide (C₁₂H₁₃F₆N₃O, MW 329.24). This difference places the target compound closer to the ≤300 Da ceiling preferred for fragment hits and lead-like libraries .

MW vs. trifluoroacetyl analog
Head-to-head
ΔMW = 53.97 g·mol⁻¹ (16.4% reduction); 275.27 vs. 329.24 g·mol⁻¹
Supports fragment-based screening workflow; lower MW aligns with lead-like criteria
MW from supplier catalogue; fragment library suitability inferred from class-level rules
Drug-likeness Fragment-based screening Lead optimization

Reduced Lipophilicity Compared with Trifluoroacetyl Analog

The target compound bears a single –CF₃ substituent, whereas its trifluoroacetyl analog carries two –CF₃ groups. Augmentation of fluorine count is known to increase logP by approximately 0.5–1.0 per additional –CF₃ unit. Based on structural analogy, the target compound is predicted to exhibit a logP ~0.5–1.0 units lower than the trifluoroacetyl comparator (estimated logP ~3.5) [1].

Lipophilicity estimate
Class-level
Estimated logP ~2.5–3.0, approximately 0.5–1.0 units lower than trifluoroacetyl analog (~3.5–4.0)
Lower predicted logP may benefit ADME optimization and reduce off-target risk context
Estimates from fragment-additive models; no experimental logP publicly available
ADME Lipophilicity Off-target risk

Quantitative One-Step Synthesis with Adapted Vilsmeier Conditions

A 2023 Molbank communication demonstrated that the target compound can be prepared in quantitative yield via a one-step protocol employing adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1][2]. In contrast, the synthesis of the trifluoroacetyl analog typically requires additional acylation steps with trifluoroacetic anhydride, introducing handling complexity and cost.

Synthetic route
Cross-study comparable
One-step quantitative yield via adapted Vilsmeier conditions (Molbank 2023); trifluoroacetyl analog requires multi-step acylation
Supports scalable, cost-efficient medicinal chemistry supply
Full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) reported
Synthetic accessibility Scalability Process chemistry

Differentiated Hydrogen-Bond Acceptor Profile Relative to Trifluoroacetyl Analog

The target compound presents three hydrogen-bond acceptor (HBA) sites (pyridine N, amide carbonyl O, and tertiary amine N), whereas its trifluoroacetyl analog contains five HBA sites due to the additional acyl α-CF₃ fluorines [1]. Both compounds have zero classical hydrogen-bond donors (HBD). This difference in HBA count alters solvation free energy and protein-ligand interaction potential.

HBA count vs. analog
Head-to-head
HBA = 3 (target) vs. 5 (trifluoroacetyl analog); HBD = 0 for both
Lower HBA count may support improved passive permeability context
HBA/HBD rules from standard medicinal chemistry counting
Molecular recognition Solubility Crystal engineering

Selective Functionalization Versatility—Acetyl vs. Trifluoroacetyl Reactivity

The acetyl group of the target compound can be selectively hydrolyzed under mild basic conditions to liberate the free secondary amine for subsequent diversification, whereas the trifluoroacetyl group of the analog is significantly more resistant to hydrolysis and may require harsh acidic or reductive conditions that are incompatible with many functional groups [1]. This differential reactivity has been exploited in peptide and heterocycle library construction.

Amide lability
Class-level
Acetyl cleavable under mild basic conditions; trifluoroacetyl requires harsh acidic or reductive conditions
Milder deprotection enables late-stage functionalization and parallel synthesis
Reactivity trends from protective group chemistry; quantitative rate data not publicly available
Late-stage functionalization Parallel synthesis Medicinal chemistry

Patent-Class Enablement as TRP Channel Antagonist Scaffold

The US 2015/0246906 patent family discloses that acetamide derivatives wherein R₃ is trifluoromethyl-pyridinyl (as in the target compound) are explicitly claimed as TRP channel antagonists. While specific IC₅₀ values for the target compound are not publicly disclosed, structural analogs within the same Markush genus exhibit in vitro TRPA1 antagonistic activity with IC₅₀ values in the low micromolar range [1].

TRP channel patent enablement
Class-level
Markush genus (US 2015/0246906) explicitly covers R₃ = trifluoromethyl-pyridinyl as TRPA1 antagonist scaffold
Provides a structurally enabled starting point for TRP channel hit-to-lead research
No public IC₅₀ for this specific compound; activity inferred from class-level patent examples
TRPA1 antagonism Inflammatory disease Pain

Optimal Deployment Scenarios for N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide Based on Evidence-Linked Differentiation


Lead-Like Fragment Library Design for TRP Channel Target Screening

With a molecular weight of 275.27 and favorable HBA/HBD profile, this compound is ideally suited for inclusion in lead-like fragment libraries targeting TRPA1 or related ion channels. Its lower lipophilicity compared to the trifluoroacetyl analog reduces the risk of non-specific binding and aggregation, increasing the signal-to-noise ratio in biophysical screening assays [1][2].

Parallel Synthesis Anchor for Late-Stage Diversification of Pyridinyl Acetamides

The acetyl group's amenability to mild hydrolytic deprotection enables the compound to serve as a versatile anchor point for parallel amide or sulfonamide library synthesis. Researchers can prepare diverse analog sets without the harsh deprotection conditions required for trifluoroacetyl-protected intermediates [1].

Cost-Efficient Scale-Up for In Vivo Proof-of-Concept Studies in Inflammatory Pain Models

The quantitative one-step synthesis reported in Molbank 2023 provides a scalable route with minimal purification burden, making the compound cost-competitive for gram-scale production. This route supports preclinical in vivo TRPA1 antagonist studies in models of inflammatory pain and chronic cough without prohibitive synthesis costs [1].

Physicochemical Benchmarking Probe for Structure-Property Relationship (SPR) Studies

The compound's intermediate logP and low HBA count position it as a useful reference probe for SPR investigations comparing the impact of fluorine substitution patterns on membrane permeability, metabolic stability, and off-target pharmacology within pyridine-based acetamide series [1].

Application
Selection Property
Validation Focus
TRP channel fragment-based screening
Lead-like MW and HBA/HBD profile
Binding assay hit confirmation and selectivity panel
Parallel amide library diversification
Acetyl group mild hydrolytic lability
Deprotection efficiency and scope of subsequent coupling
In vivo target engagement studies
Scalable one-step synthesis
Batch-to-batch purity and cost-effective gram-scale supply
Fluorine substitution SPR probe
Intermediate logP and controlled HBA count
Permeability and metabolic stability correlation studies
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